MMP‑2 Enzyme Inhibition: 2‑(4‑Nitrophenyl)propanoic Acid vs. Chemically Distinct MMP Inhibitor
In a direct in vitro comparison using an identical esterase assay format, 2‑(4‑nitrophenyl)propanoic acid inhibited APMA‑activated human recombinant matrix metalloproteinase‑2 (MMP‑2) with an IC₅₀ of 1.26 μM, whereas a structurally unrelated MMP inhibitor (BDBM50123984) tested in the same assay exhibited an IC₅₀ of 2.15 μM [1]. This indicates that 2‑(4‑nitrophenyl)propanoic acid is approximately 1.7‑fold more potent as an MMP‑2 inhibitor under these conditions. Although both compounds show only moderate potency, the data establish a clear, measurable advantage for the target compound in this biochemical system.
| Evidence Dimension | Inhibition of APMA‑activated human recombinant MMP‑2 |
|---|---|
| Target Compound Data | IC₅₀ = 1.26 μM |
| Comparator Or Baseline | BDBM50123984 (unrelated MMP inhibitor): IC₅₀ = 2.15 μM |
| Quantified Difference | Target compound is 1.7‑fold more potent (lower IC₅₀) |
| Conditions | APMA‑activated human recombinant MMP‑2 incubated for 5 min with 4‑nitrophenylacetate substrate; esterase assay |
Why This Matters
For researchers screening MMP‑2 inhibitors or validating target engagement, this 1.7‑fold potency advantage can influence lead selection and structure‑activity relationship (SAR) optimization.
- [1] BindingDB Entry BDBM50124122 (CHEMBL3622800) and BDBM50123984 (CHEMBL3622791) – MMP‑2 Inhibition Data View Source
